molecular formula C13H17F3N2O2 B8304635 4-[[2-(Dimethylamino)ethyl]methylamino]-3-(trifluoromethyl)-benzoic acid

4-[[2-(Dimethylamino)ethyl]methylamino]-3-(trifluoromethyl)-benzoic acid

Cat. No. B8304635
M. Wt: 290.28 g/mol
InChI Key: QIOWVGXSPDQYKP-UHFFFAOYSA-N
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Patent
US07655669B2

Procedure details

A mixture consisting of 25 mL dioxane, 12.5 mL water and 9.4 mL 2M aqueous sodium hydroxide solution is added to 4-[[2-(dimethylamino)ethyl]methylamino]-3-(trifluoromethyl)-benzonitrile (1.35 g, 5 mmol) and the reaction mixture shaken in for 16 hours at 95° C. After cooling, the mixture is evaporated is evaporated to dryness under reduced pressure. The resulting residue is treated with water, the pH adjusted to ˜5 with 1M hydrochloric acid and the mixture evaporated to dryness under reduced pressure. The solid residue is treated with methanol, the suspension filtered and the filtrate evaporated to yield the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
4-[[2-(dimethylamino)ethyl]methylamino]-3-(trifluoromethyl)-benzonitrile
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5]OCC1.[OH-:7].[Na+].[CH3:9][N:10]([CH3:27])[CH2:11][CH2:12][N:13]([CH3:26])[C:14]1[CH:21]=[CH:20]C(C#N)=[CH:16][C:15]=1[C:22]([F:25])([F:24])[F:23]>O>[CH3:9][N:10]([CH3:27])[CH2:11][CH2:12][N:13]([CH3:26])[C:14]1[CH:21]=[CH:20][C:5]([C:6]([OH:1])=[O:7])=[CH:16][C:15]=1[C:22]([F:25])([F:24])[F:23] |f:1.2|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
9.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
4-[[2-(dimethylamino)ethyl]methylamino]-3-(trifluoromethyl)-benzonitrile
Quantity
1.35 g
Type
reactant
Smiles
CN(CCN(C1=C(C=C(C#N)C=C1)C(F)(F)F)C)C
Step Four
Name
Quantity
12.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the reaction mixture shaken in for 16 hours at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue is treated with water
CUSTOM
Type
CUSTOM
Details
the mixture evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The solid residue is treated with methanol
FILTRATION
Type
FILTRATION
Details
the suspension filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(CCN(C1=C(C=C(C(=O)O)C=C1)C(F)(F)F)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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